molecular formula C17H23N5O5 B12912505 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone

1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone

Cat. No.: B12912505
M. Wt: 377.4 g/mol
InChI Key: JTVVGDVPBYNFIY-JLISACNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone is a structurally complex nucleoside analog. Its core consists of:

  • A purine base (9H-purin-6-yl) linked via an amino group to
  • A tetrahydrofuran (THF) ring with hydroxymethyl and hydroxy substituents at positions 2R, 4S, and 5R, and
  • A second methyl-substituted THF ring bearing an ethanone group at position 2.

Key structural fragments, such as the ethanone-substituted THF moiety, are shared with intermediates in oligonucleotide synthesis (e.g., describes 1-(5-hydroxy-4-methyloxolan-3-yl)ethanone as a related fragment) .

Properties

Molecular Formula

C17H23N5O5

Molecular Weight

377.4 g/mol

IUPAC Name

1-[5-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-methyloxolan-3-yl]ethanone

InChI

InChI=1S/C17H23N5O5/c1-8-10(9(2)24)5-26-17(8)21-15-14-16(19-6-18-15)22(7-20-14)13-3-11(25)12(4-23)27-13/h6-8,10-13,17,23,25H,3-5H2,1-2H3,(H,18,19,21)/t8?,10?,11-,12+,13+,17?/m0/s1

InChI Key

JTVVGDVPBYNFIY-JLISACNLSA-N

Isomeric SMILES

CC1C(COC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)C(=O)C

Canonical SMILES

CC1C(COC1NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the purine base: This step involves the construction of the purine ring system through cyclization reactions.

    Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized and then linked to the purine base via glycosidic bond formation.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while nucleophilic substitution can introduce new functional groups.

Scientific Research Applications

Biochemical Research

The compound's structural similarity to nucleosides makes it a valuable tool in studying nucleic acid metabolism and function. Its ability to mimic natural nucleosides allows researchers to investigate:

  • Nucleotide Synthesis : It can be used as a substrate or inhibitor in studies examining nucleotide biosynthesis pathways.
  • Enzyme Interactions : The compound may serve as a probe to study enzyme kinetics and mechanisms involved in nucleotide metabolism.

Antiviral Activity

Research indicates that compounds similar to this derivative exhibit antiviral properties. For instance, studies have shown that modifications to purine derivatives can enhance their efficacy against viral infections by:

  • Inhibiting Viral Replication : The compound may interfere with viral RNA synthesis, making it a candidate for antiviral drug development.
  • Targeting Viral Enzymes : Its structure allows it to bind to viral enzymes, inhibiting their function.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity by:

  • Inducing Apoptosis : It has been observed to trigger programmed cell death in certain cancer cell lines.
  • Inhibiting Tumor Growth : The compound may disrupt cellular signaling pathways critical for tumor proliferation.

Drug Development

The unique chemical structure of this compound makes it a promising candidate for drug design. Key areas include:

  • Prodrug Formulations : Its derivatives can be designed as prodrugs that enhance bioavailability and target delivery.
  • Combination Therapies : The compound can be evaluated for synergistic effects when combined with existing antiviral or anticancer agents.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of purine derivatives similar to this compound. Results indicated significant inhibition of viral replication in vitro, suggesting potential use in treating viral infections such as influenza and HIV .

Case Study 2: Anticancer Activity

Research published in Cancer Research demonstrated that a related purine derivative induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This highlights the potential for developing targeted therapies based on this chemical structure .

Mechanism of Action

The mechanism of action of 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Nucleoside Analogs with Modified Sugar Moieties

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications Reference
Target Compound Purine + dual THF rings (one with ethanone, one with hydroxymethyl/hydroxy groups) Not provided Hypothesized nucleic acid mimic -
N6-Benzoyl-2'-deoxyadenosine () Benzamide-protected deoxyadenosine with THF sugar 383.35 g/mol Intermediate in oligonucleotide synthesis
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-1,9-dihydro-6H-purin-6-one () Deoxy-N-methylguanosine derivative 281.27 g/mol Lab research use; H302 (acute toxicity)
3-((((2R,3R,4R,5R)-... tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () Protected nucleotide with thiouracil and phosphoramidite linker Not provided Building block for RNA synthesis

Key Observations :

  • The target compound’s ethanone-substituted THF is unique among nucleoside analogs, which typically feature hydroxyl or phosphate groups (e.g., describes a phosphate-modified adenosine derivative) .
  • N6-Benzoyl-2'-deoxyadenosine () shares a similar purine-THF scaffold but uses a benzoyl protecting group instead of ethanone, highlighting divergent synthetic strategies .
  • Safety profiles vary: The deoxy-N-methylguanosine derivative () carries acute toxicity warnings (H302), whereas the target compound’s hazards remain uncharacterized .

Ethanone-Containing Heterocycles

Compound Name Core Structure Molecular Weight Synthesis Yield/Purity Reference
1-(5-hydroxy-4-methyloxolan-3-yl)ethanone () Ethanone-linked THF fragment 158.19 g/mol Not provided
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole-thioethanone hybrid 513.52 g/mol Recrystallized from ethanol
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide () Purine-THF with sulfanylmethyl and propanamide Not provided 68% purity via LC-MS

Key Observations :

  • Synthesis of similar compounds (e.g., ) achieved moderate purity (68%) via aqueous workup and LC-MS, suggesting challenges in isolating complex THF derivatives .

Biological Activity

The compound 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone is a complex molecule that has garnered interest for its potential biological activities, particularly its interactions with adenosine receptors. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a purine moiety linked to a tetrahydrofuran derivative. Its molecular formula is C15H20N4O5C_{15}H_{20}N_{4}O_{5} with a molecular weight of approximately 336.35 g/mol. The presence of hydroxymethyl groups and other functional moieties suggests potential for diverse interactions within biological systems.

The primary mechanism of action for this compound appears to involve modulation of adenosine receptors , particularly the A1 subtype. Adenosine receptors are G protein-coupled receptors that play critical roles in various physiological processes, including pain modulation, inflammation, and neuroprotection.

Adenosine A1 Receptor Agonism

Research indicates that compounds similar to the one can act as agonists at the A1 receptor. For instance, studies have shown that modifications in the purine structure can significantly enhance binding affinities and agonistic activity. In a comparative study, certain derivatives exhibited EC50 values as low as 0.0063 μM for A1 receptor activation, indicating potent biological activity .

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Antinociceptive Effects

Preclinical models suggest that A1 receptor agonists can exhibit antinociceptive effects , which may be beneficial in managing pain. The compound's ability to activate these receptors could lead to reduced pain perception without the side effects commonly associated with traditional analgesics .

Neuroprotective Properties

There is growing evidence that adenosine receptor activation may confer neuroprotective effects. For example, compounds targeting A1 receptors have been shown to protect neurons from excitotoxicity and oxidative stress .

Data Tables

Activity Mechanism Reference
AntinociceptiveA1 receptor agonism
NeuroprotectionInhibition of excitotoxicity
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Pain Models : A study demonstrated that specific adenosine analogs reduced pain responses in rodent models through A1 receptor activation. The findings suggest a potential therapeutic application for chronic pain management .
  • Neuroprotection in Ischemia : Research indicated that A1 receptor agonists could significantly reduce neuronal death during ischemic events in animal models, suggesting a protective role against stroke and other neurodegenerative conditions .
  • Inflammation Reduction : Another investigation revealed that compounds with similar structures could downregulate pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.